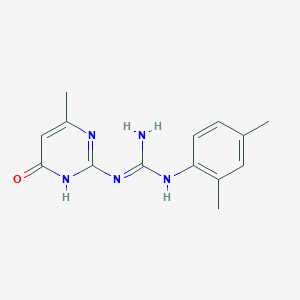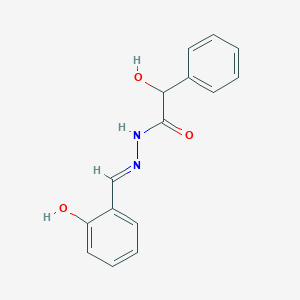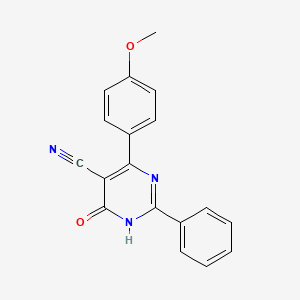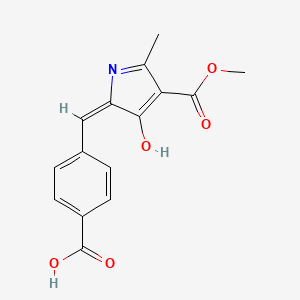![molecular formula C16H25N3OS B1417685 [(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea CAS No. 1808993-44-3](/img/structure/B1417685.png)
[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
While specific chemical reactions involving[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea are not available, related compounds have been used in various reactions. For instance, 3,5-Di-tert-butyl-2-hydroxybenzaldehyde undergoes condensation reactions .
Applications De Recherche Scientifique
Calcium Antagonists and Antioxidant Activity : A study by Kato et al. (1998) synthesized derivatives of this compound to explore novel calcium antagonists with potent anti-ischemic activity. These compounds combined Ca2+ antagonistic activity, Ca2+ overload prevention, and antioxidant activity (Kato et al., 1998).
Molecular and Crystal Structure Analysis : Bukharov et al. (2004) studied the molecular and crystal structure and the hydrogen bonding of derivatives of this compound. The study focused on understanding the intermolecular interactions in crystal and in solutions (Bukharov et al., 2004).
Catalytic Properties for Michael Reactions : Tsakos et al. (2012) identified primary amine-thioureas based on tert-butyl esters of α-amino acids as efficient organocatalysts for Michael reactions. This study highlights the application of these compounds in facilitating complex chemical reactions (Tsakos et al., 2012).
Anticancer Candidate Synthesis : A study by Ruswanto et al. (2021) synthesized bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex as an anticancer candidate. This research underscores the potential use of thiourea derivatives in drug discovery, particularly for anticancer applications (Ruswanto et al., 2021).
Synthesis and Antioxidative Activity : Pinko et al. (2001) studied the antioxidative activity of thio esters derived from ω-(3,5-di-tert-butyl-4-hydroxyphenyl)alkanethiols, illustrating the compound's potential in addressing oxidative stress in various contexts (Pinko et al., 2001).
Extraction of Toxic Ions : Bozkurt and Turkmen (2018) prepared calix[4]arene-based thiourea derivatives for the extraction of toxic dichromate and arsenate ions. This highlights the compound's utility in environmental applications, particularly in water purification and toxic ion extraction (Bozkurt & Turkmen, 2018).
Propriétés
IUPAC Name |
[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-15(2,3)11-7-10(9-18-19-14(17)21)8-12(13(11)20)16(4,5)6/h7-9,20H,1-6H3,(H3,17,19,21)/b18-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJVVCRZOHHKIC-GIJQJNRQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol](/img/structure/B1417604.png)
![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid](/img/structure/B1417605.png)


![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate](/img/structure/B1417612.png)

![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417615.png)

![2-{(E)-2-[(Z)-1-(4-fluorophenyl)ethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417617.png)
![2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1417618.png)
![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-ol](/img/structure/B1417619.png)

![(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1417625.png)